

# Abt-518: A Phenoxyphenyl Sulfone Retrohydroxamate Targeting Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Abt-518  |           |
| Cat. No.:            | B1684668 | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Abt-518** is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] As a member of the phenoxyphenyl sulfone retrohydroxamate class of compounds, **Abt-518** has been investigated for its anti-tumor activity, primarily due to the critical role of its target enzymes in tumor growth, invasion, and metastasis.[3] This technical guide provides a comprehensive overview of **Abt-518**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and insights into the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.

# Core Compound Data Chemical and Physical Properties



| Property          | Value                                                                                                                    |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4-(4-<br>(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)<br>-N-hydroxyformamide |
| Synonyms          | ABT-518                                                                                                                  |
| Molecular Formula | C21H22F3NO8S                                                                                                             |
| Molecular Weight  | 505.46 g/mol                                                                                                             |
| Class             | Phenoxyphenyl sulfone retrohydroxamate                                                                                   |
| Appearance        | Viscous pale oil (in intermediate synthesis steps)                                                                       |

# **In Vitro Inhibitory Activity**

**Abt-518** demonstrates high potency and selectivity for MMP-2 and MMP-9 over other MMPs, such as MMP-1.

| Target | IC <sub>50</sub> (nM) |
|--------|-----------------------|
| MMP-1  | 8900[4]               |
| MMP-2  | 0.78[4]               |
| MMP-9  | 0.50[4]               |

# Human Pharmacokinetic Parameters (Phase I Clinical Trial)



| Parameter                                           | Value                                                                           |
|-----------------------------------------------------|---------------------------------------------------------------------------------|
| Route of Administration                             | Oral                                                                            |
| Time to Peak Plasma Level (Tmax)                    | 4-8 hours[5]                                                                    |
| Estimated Clearance (CI/F)                          | ~3 L/h[5]                                                                       |
| Estimated Volume of Distribution (V/F)              | >70 L[5]                                                                        |
| Terminal Half-life (T <sub>1</sub> / <sub>2</sub> ) | 20 hours[5]                                                                     |
| Metabolism                                          | Extensively metabolized, with at least six different metabolites identified.[5] |

# **Mechanism of Action and Signaling Pathways**

**Abt-518** exerts its anti-tumor effects by inhibiting the enzymatic activity of MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. By blocking MMP-2 and MMP-9, **Abt-518** can potentially inhibit tumor progression through several downstream mechanisms.

### **Inhibition of Extracellular Matrix Degradation**



Click to download full resolution via product page

**Abt-518** directly inhibits MMP-2/9, preventing ECM breakdown.

# **Downstream Effects on Tumor Progression**

The inhibition of MMP-2 and MMP-9 by **Abt-518** leads to a cascade of anti-tumor effects, including the suppression of angiogenesis and the disruption of signaling pathways that promote cell migration and invasion.





Click to download full resolution via product page

Inhibition of MMP-2/9 by Abt-518 leads to multiple anti-tumor effects.

# Experimental Protocols Large-Scale Synthesis of Abt-518

The following is a summary of the six-step synthetic sequence for **Abt-518**, which has been demonstrated to be robust and efficient for producing multikilogram quantities with an overall yield of 51% and >99% enantiomeric excess (ee).[1][6][7]





Click to download full resolution via product page

Six-step synthetic workflow for **Abt-518**.

#### Step 1: Biaryl Ether Preparation

- Reaction: Formation of the biaryl ether by reacting a fluorosulfone with a requisite phenol.
- Reagents: Fluorosulfone, phenol, potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).
- Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120°C).

#### Step 2: Ketone Formation



- Reaction: Condensation of the biaryl ether sulfone with a glycerate ester to form a ketone intermediate.
- Reagents: Lithiated biaryl ether sulfone, glycerate ester.
- Conditions: This step requires carefully optimized conditions, including the choice and amount of base and the reaction temperature.

#### Step 3: Reduction

- Reaction: Reduction of the ketone to a secondary alcohol.
- Reagents: A suitable reducing agent.

#### Step 4: Elimination

- Reaction: Dehydration of the alcohol to form vinyl sulfones (E and Z isomers).
- Conditions: Reaction conditions are optimized to minimize isomerization to the thermodynamically more stable allylic sulfone.

#### Step 5: Michael Addition

- Reaction: Conjugate addition of N-hydroxylamine to the vinyl sulfone.
- Reagents: Vinyl sulfone, N-hydroxylamine.

#### Step 6: Formylation (Preparation of Abt-518)

- Reaction: Formylation of the N-hydroxylamine to yield the final product, **Abt-518**.
- Reagents: N-hydroxylamine intermediate, 2,2,2-trifluoroethylformate, sodium formate, formic acid, isopropyl acetate (i-PrOAc).[6]
- Purification: The final product is purified by crystallization to achieve high purity (>99.9% by HPLC) and enantiomeric excess (>99.8% ee).[1]

## **MMP Enzyme Inhibition Assay (General Protocol)**



This protocol is a general guideline for determining the IC<sub>50</sub> of an inhibitor against a specific MMP.

#### Materials:

- Purified, active MMP enzyme (e.g., MMP-2, MMP-9)
- Fluorogenic MMP substrate
- Assay buffer (e.g., Tris-HCl with CaCl<sub>2</sub>, ZnCl<sub>2</sub>, and Brij-35)
- Abt-518 stock solution in DMSO
- 96-well black microplates
- Fluorescence microplate reader

#### Procedure:

- Prepare serial dilutions of Abt-518 in assay buffer.
- In a 96-well plate, add the diluted Abt-518 solutions. Include wells with assay buffer and DMSO as controls.
- Add the MMP enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
- Calculate the rate of reaction for each concentration of Abt-518.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

# Cell Migration and Invasion Assays (General Protocol)



These assays are used to assess the effect of **Abt-518** on the migratory and invasive potential of cancer cells in vitro.

#### Materials:

- Cancer cell line of interest
- Cell culture medium with and without fetal bovine serum (FBS)
- Boyden chambers with porous membranes (e.g., 8 μm pores)
- Extracellular matrix gel (e.g., Matrigel) for invasion assays
- Abt-518
- Staining solution (e.g., crystal violet)

#### Procedure:

- Cell Preparation: Culture cancer cells and serum-starve them for 24 hours prior to the assay.
- Chamber Preparation:
  - Migration Assay: Place uncoated Boyden chamber inserts into a 24-well plate.
  - Invasion Assay: Coat the upper surface of the inserts with a thin layer of ECM gel and allow it to solidify.
- Assay Setup:
  - Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
  - Resuspend the serum-starved cells in serum-free medium containing various concentrations of Abt-518 or vehicle control.
  - Add the cell suspension to the upper chamber of the inserts.



- Incubation: Incubate the plates at 37°C in a CO<sub>2</sub> incubator for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.
- Quantification:
  - Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
  - Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
  - Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
- Data Analysis: Compare the number of migrated/invaded cells in the Abt-518-treated groups to the control group to determine the inhibitory effect.

# **Clinical Development**

**Abt-518** has been evaluated in a Phase I clinical trial in cancer patients.[1][6] The study focused on the pharmacokinetics, pharmacodynamics, and metabolism of orally administered **Abt-518**.[5] While detailed efficacy and safety data from this trial are not readily available in the public domain, the pharmacokinetic profile has been characterized (see Section 1.3). The development of musculoskeletal toxicity has been a concern with some MMP inhibitors in clinical trials, which has impacted their advancement for certain indications.

### Conclusion

**Abt-518** is a well-characterized phenoxyphenyl sulfone retrohydroxamate with potent and selective inhibitory activity against MMP-2 and MMP-9. Its mechanism of action, centered on the inhibition of ECM degradation, provides a strong rationale for its investigation as an anticancer agent. The synthetic route is well-established, and standard in vitro assays can be employed to further explore its biological activity. While the full clinical potential of **Abt-518** remains to be elucidated, the data gathered to date provide a solid foundation for future research into this and similar MMP inhibitors.



Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recent advances in matrix metalloproteinase inhibitors research PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Abt-518: A Phenoxyphenyl Sulfone Retrohydroxamate Targeting Matrix Metalloproteinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684668#abt-518-as-a-phenoxyphenyl-sulfone-retrohydroxamate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com